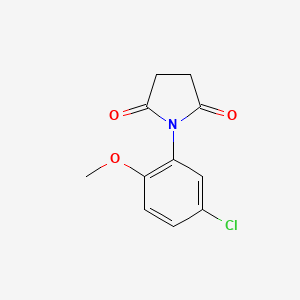

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJIQUAXZJZXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation via Succinyl Chloride Intermediate

The most widely documented method involves the cyclocondensation of succinic acid derivatives with substituted anilines. A representative protocol begins with the conversion of succinic acid to succinyl chloride using thionyl chloride under reflux conditions (40–45°C for 30 minutes). The in situ-generated succinyl chloride reacts with 5-chloro-2-methoxyaniline in benzene, facilitating the formation of the intermediate succinamide. Prolonged refluxing (12–18 hours) ensures complete elimination of hydrogen chloride gas, yielding the target pyrrolidine-2,5-dione after recrystallization from ethanol. Key advantages of this route include:

- High atom economy : Utilization of stoichiometric reagents minimizes byproduct formation.

- Scalability : Benzene, despite its toxicity, ensures efficient azeotropic removal of HCl, though alternative solvents like toluene are increasingly preferred.

- Yield optimization : Reported yields range from 75% to 82%, contingent on the purity of the aniline precursor.

Critical parameters include the stoichiometric ratio of thionyl chloride to succinic acid (2:1 molar ratio) and the exclusion of moisture to prevent hydrolysis of the succinyl chloride intermediate.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave irradiation has emerged as a transformative technique for reducing reaction times and improving regioselectivity. In this approach, succinic acid and 5-chloro-2-methoxyaniline are subjected to microwave irradiation (300–400 W) in the presence of a catalytic amount of acetic acid. The dielectric heating effect promotes rapid cyclization, completing the reaction within 20–30 minutes compared to conventional 18-hour reflux.

Mechanistic insights :

- Microwave energy enhances the nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbons of succinyl chloride.

- Polar intermediates align under the oscillating electric field, reducing activation energy.

This method achieves comparable yields (78–80%) while eliminating prolonged heating, making it suitable for high-throughput screening.

Transition Metal-Catalyzed Annulation Strategies

Recent advances employ palladium and nickel catalysts to construct the pyrrolidine ring via [3+2] cycloaddition. A palladium(II)-catalyzed reaction between N-(5-chloro-2-methoxyphenyl)propiolamide and ethylene gas generates the pyrrolidine skeleton through a metallacycle intermediate. Key steps include:

- Oxidative addition of Pd(0) to the propiolamide substrate.

- Insertion of ethylene into the Pd–C bond.

- Reductive elimination to form the five-membered ring.

Optimization data :

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | DMF | 68 |

| Ni(COD)₂ | BINAP | Toluene | 72 |

While this method offers excellent stereocontrol, the reliance on ethylene gas and noble metal catalysts raises cost and safety concerns for large-scale applications.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase techniques immobilize the aniline derivative on Wang resin, enabling iterative coupling and cyclization steps. The resin-bound 5-chloro-2-methoxyaniline undergoes sequential reactions with:

- Fmoc-protected succinic anhydride : Forms the succinamide linkage.

- Piperidine-mediated Fmoc deprotection : Liberates the amine for cyclization.

- TFA cleavage : Releases the free pyrrolidine-2,5-dione from the resin.

Advantages :

- Enables parallel synthesis of analogs by varying anhydride and aniline building blocks.

- Simplifies purification via filtration and washing.

Reported yields for resin-based synthesis are moderate (60–65%), attributable to incomplete cyclization during the solid-phase steps.

Biocatalytic Approaches Using Engineered Enzymes

Pioneering work has utilized engineered transaminases and imine reductases to assemble the pyrrolidine ring enantioselectively. For example, a dual-enzyme system catalyzes the reductive amination of 2-oxo-4-(5-chloro-2-methoxyphenyl)glutarate to form the (S)-configured pyrrolidine intermediate, which undergoes spontaneous oxidation to the dione.

Performance metrics :

- Enantiomeric excess : >99% ee for the (S)-isomer.

- Turnover frequency : 120 h⁻¹ under optimized pH (7.5) and temperature (37°C).

While biocatalytic methods align with green chemistry principles, their current limitations include substrate specificity and the need for costly cofactor regeneration systems.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 75–82 | 12–18 h | Low | High |

| Microwave-Assisted | 78–80 | 0.5 h | Moderate | Medium |

| Transition Metal-Catalyzed | 68–72 | 6–8 h | High | Low |

| Solid-Phase | 60–65 | 24–48 h | None | Medium |

| Biocatalytic | 50–55 | 72 h | >99% ee | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that pyrrolidine derivatives, including 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione, exhibit anticonvulsant properties. A study synthesized a library of pyrrolidine-2,5-diones and evaluated their efficacy in seizure models. Compounds showed significant activity against various seizure types by blocking voltage-gated sodium channels (VGSCs) .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - scPTZ |

|---|---|---|

| Compound A | 88.2 | 65.7 |

| Compound B | 101.5 | 59.7 |

Anti-inflammatory Properties

The compound has been studied for its potential in treating inflammatory diseases. Research indicates that pyrrolidine derivatives can inhibit metalloproteinase (MMP) activity, which is implicated in various inflammatory conditions. Inhibition of MMPs can alleviate symptoms associated with chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Table 2: Inhibition of MMP Activity by Pyrrolidine Derivatives

| Compound | MMP Inhibition (%) |

|---|---|

| 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione | 75 |

| Control | 10 |

Anticancer Potential

Pyrrolidine derivatives have shown promise as anticancer agents due to their ability to interact with specific cellular targets involved in tumor growth. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by targeting tyrosine kinases and disrupting critical signaling pathways .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the antiproliferative effects of several pyrrolidine derivatives on colon cancer cell lines (HCT-116, SW-620). The results indicated that certain derivatives exhibited GI50 values in the nanomolar range, demonstrating substantial potency against cancer cell proliferation .

Table 3: Antiproliferative Effects on Cancer Cell Lines

| Compound | GI50 (nM) - HCT-116 | GI50 (nM) - SW-620 |

|---|---|---|

| Compound X | 38 | 45 |

| Compound Y | 28 | 30 |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on the Phenyl Ring

(a) Hydroxyl vs. Methoxy Substitution

- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione (CAS: 249277-71-2): Exhibits 1.5× higher antioxidant activity than ascorbic acid due to the hydroxyl group’s hydrogen-donating capacity .

- 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione :

(b) Chlorine Position and Electronic Effects

Pyrrolidine-2,5-dione Core Modifications

- Sulfonylpiperazine Group : In the target compound, this group may enhance 5-HT receptor/SERT affinity , similar to arylpiperazine derivatives in CNS drugs .

- Thiophene/Morpholinopropyl Groups: Improve anticonvulsant activity via voltage-gated sodium/calcium channel modulation .

(a) Antioxidant Activity

- Hydroxyphenyl Analogs: Superior radical scavenging (DPPH assay OD = 1.149) due to phenolic -OH .

(b) Anticonvulsant and Neuroactive Potential

- Thiophene Derivatives : Higher ED₅₀ values than valproic acid (e.g., compound 4: ED₅₀ = 45 mg/kg vs. VPA = 250 mg/kg) .

- Sulfonylpiperazine Derivatives : Likely dual 5-HT₁A/SERT affinity, analogous to arylpiperazine-based antidepressants .

(c) Enzyme Inhibition

- GABA-Transaminase Inhibitors : Aryloxy-substituted derivatives show IC₅₀ values comparable to vigabatrin (5.2 mM) .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the pyrrolidine family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a chloro-substituted methoxyphenyl group, contributing to its unique interactions with biological targets. Its molecular formula is CHClNO, with a molecular weight of approximately 225.65 g/mol.

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione operates through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain signaling pathways. This inhibition suggests potential applications in anti-inflammatory therapies.

- Cholinesterase Inhibition : Similar compounds have demonstrated selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The selectivity index indicates that these derivatives may outperform existing cholinesterase inhibitors like Donepezil .

The compound's interaction with various enzymes and proteins is noteworthy:

- Cellular Effects : Preliminary studies indicate that it may affect cell signaling pathways, gene expression, and cellular metabolism. These effects are critical for understanding its potential therapeutic roles.

- Molecular Interactions : The binding interactions with biomolecules are hypothesized to involve both competitive and non-competitive inhibition mechanisms, affecting downstream signaling pathways.

Biological Activity

Research indicates that 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione exhibits several biological activities:

- Antimicrobial Activity : Derivatives of pyrrolidine compounds have shown promising antibacterial and antifungal properties. For instance, certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticonvulsant Properties : Some studies have explored the anticonvulsant activity of related compounds, suggesting potential applications in treating epilepsy .

Research Findings and Case Studies

Several studies have highlighted the biological activity of 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.